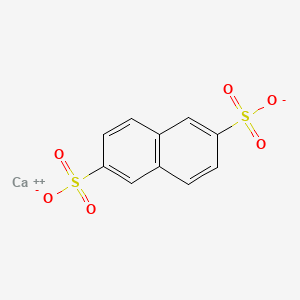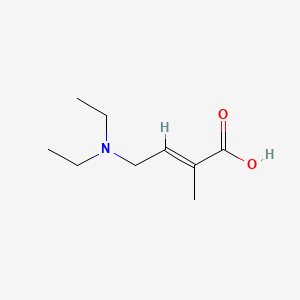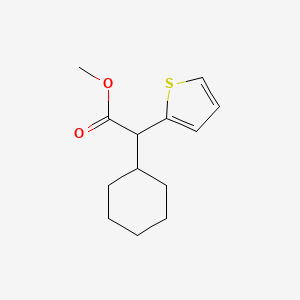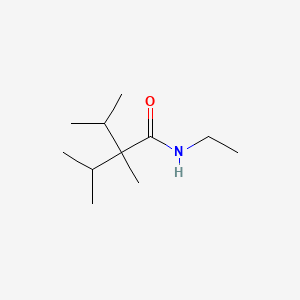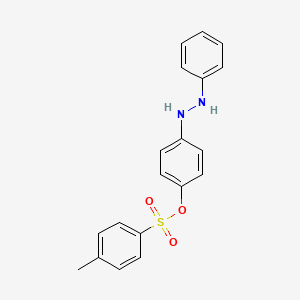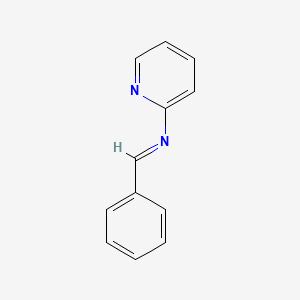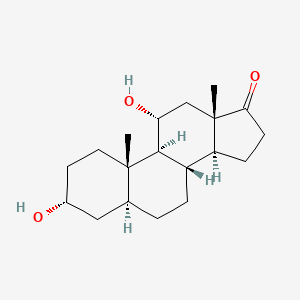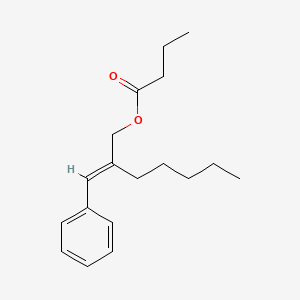![molecular formula C12H26O4 B12663928 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol CAS No. 95873-43-1](/img/structure/B12663928.png)
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is an organic compound with the molecular formula C12H26O4. It is a member of the glycol ether family, which are solvents known for their ability to dissolve both hydrophilic and hydrophobic substances. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves the following steps:
Reaction of Butoxyethanol with Propylene Oxide: This step forms an intermediate compound.
Addition of Another Molecule of Propylene Oxide: This step results in the formation of the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Used in the formulation of cleaning agents, paints, and coatings due to its ability to dissolve both hydrophilic and hydrophobic substances.
Mechanism of Action
The mechanism of action of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of other molecules. In chemical reactions, it acts as a solvent, stabilizing reactive intermediates and facilitating the reaction process.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A glycol ether with similar solvent properties but a simpler structure.
Dipropylene Glycol Monomethyl Ether: Another glycol ether used as a solvent in various applications.
Uniqueness
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is unique due to its ability to dissolve a wide range of substances, making it highly versatile in industrial applications. Its structure allows for multiple points of interaction with other molecules, enhancing its effectiveness as a solvent and reagent.
Properties
CAS No. |
95873-43-1 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-16-12(3)10-15-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChI Key |
ZENPKPOPTRKSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)COCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




